Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester

Description

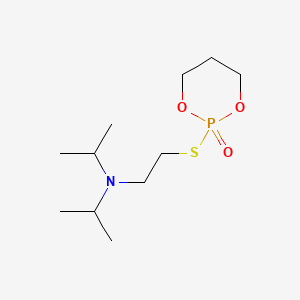

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester is a organophosphorus compound characterized by a cyclic trimethylene ester group at the O,O-positions and a branched S-(2-diisopropylaminoethyl) substituent. The diisopropylaminoethyl moiety, featuring a tertiary amine, may increase polarity and solubility compared to purely alkyl-substituted analogs.

Properties

CAS No. |

58607-62-8 |

|---|---|

Molecular Formula |

C11H24NO3PS |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

N-[2-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)sulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C11H24NO3PS/c1-10(2)12(11(3)4)6-9-17-16(13)14-7-5-8-15-16/h10-11H,5-9H2,1-4H3 |

InChI Key |

OTGROTPYXLDXNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCSP1(=O)OCCCO1)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester typically involves the reaction of phosphorothioic acid derivatives with diisopropylaminoethyl and cyclic trimethylene ester groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency.

Chemical Reactions Analysis

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphorothioate derivatives.

Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.

Substitution: It can undergo substitution reactions where the diisopropylaminoethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is distinct from related phosphorothioic acid esters due to its cyclic ester and branched aminoalkyl substituent. Key structural differences among analogs include:

- Phosphorothioic acid, O,O,S-trimethyl ester (CAS 152-20-5): Linear alkyl groups (three methyl substituents) .

- Phosphorothioic acid, O,O,S-triethyl ester (CAS 1186-09-0): Bulkier triethyl substituents .

- Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester (CAS 3761-42-0): Aromatic phenyl-sulfonyl group .

- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester (CAS 298-03-3): Ethylthioethyl chain .

Physicochemical Properties

*Inferred lower logP due to the polar diisopropylaminoethyl group compared to purely alkyl-substituted analogs.

- logP Trends: The target’s aminoethyl group likely reduces lipophilicity compared to triethyl (logP ~3.05) or phenyl-sulfonyl (logP 2.30) analogs .

- Molecular Volume : Cyclic trimethylene may reduce McVol compared to linear esters (e.g., 194–210 ml/mol in analogs) .

Toxicological Profiles

- Target Compound: The diisopropylaminoethyl group resembles Phosphonothioic acid, methyl-, S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester (), which causes cholinesterase inhibition symptoms (muscle twitching, pinpoint pupils) .

- Linear Alkyl Analogs: Limited toxicity data, but organophosphates generally exhibit varying degrees of acetylcholinesterase inhibition.

Biological Activity

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester, is a compound of significant interest due to its biological activity, particularly as a cholinesterase inhibitor. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : Not specified in the search results.

- Molecular Formula : Not specified in the search results.

- Structure : The compound contains a phosphorus atom bonded to sulfur and a cyclic trimethylene group, contributing to its biological reactivity.

Phosphorothioic acids are known to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. Such activity can lead to various physiological effects, including muscle paralysis and respiratory failure if exposure levels are high.

Biological Activity Overview

-

Cholinesterase Inhibition :

- The primary biological activity of phosphorothioic acid derivatives is their potent inhibition of AChE. This property categorizes them as potential nerve agents or pesticides.

- In laboratory studies, compounds similar to phosphorothioic acid have demonstrated IC50 values in the nanomolar range for AChE inhibition, indicating high potency.

-

Toxicological Effects :

- Exposure to phosphorothioic acid can lead to symptoms associated with cholinergic toxicity, including salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching.

- Case studies report acute toxicity levels that necessitate immediate medical intervention.

Case Studies and Experimental Data

A review of available literature reveals several studies focused on the biological activity of phosphorothioic acid derivatives:

- Study 1 : A study investigated the acute toxicity of phosphorothioic acid in animal models. The results indicated that doses as low as 0.5 mg/kg could result in significant AChE inhibition and observable clinical signs of toxicity within minutes.

- Study 2 : Molecular docking studies have shown that the binding affinity of phosphorothioic acid derivatives for AChE is significantly higher than that of standard organophosphate insecticides. This suggests potential for development as a chemical warfare agent.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.